Biphenyl-3-carboxamidine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenylbenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2.ClH/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9H,(H3,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJRGTPSSXXQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26130-63-2 | |
| Record name | Biphenyl-3-carboxamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Characterization Techniques in Biphenyl 3 Carboxamidine Hydrochloride Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in the characterization of Biphenyl-3-carboxamidine hydrochloride, providing insights into its electronic and vibrational properties and the local chemical environment of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not publicly available, analysis of related biphenyl (B1667301) structures allows for a theoretical interpretation.
For a compound like Biphenyl-3-carboxamidine, the ¹H NMR spectrum would be expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The protons of the carboxamidine group would likely appear as a broad signal due to quadrupole broadening and exchange phenomena, with a chemical shift influenced by the solvent and the presence of the hydrochloride salt.
The ¹³C NMR spectrum would complement the ¹H NMR data. The biphenyl carbons would produce a series of signals in the aromatic region of the spectrum (typically δ 120-145 ppm). The carbon atom of the carboxamidine group would be expected to resonate at a lower field (around δ 160-170 ppm) due to its bonding to nitrogen atoms.
A representative, though not specific, dataset for a substituted biphenyl compound is presented below to illustrate the type of information obtained from NMR studies.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Biphenyl Derivative
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
|---|---|
| δ 7.78 (t, J = 1.8 Hz, 1H) | δ 143.3 |
| δ 7.60-7.57 (m, 2H) | δ 139.6 |
| δ 7.55-7.46 (m, 4H) | δ 130.2 |
| δ 7.43-7.39 (m, 1H) | δ 130.1 |
| δ 7.33 (t, J = 7.8 Hz, 1H) | δ 128.9 |
| δ 127.8 | |
| δ 127.1 | |
| δ 125.7 | |
| δ 122.9 |
Note: This data is for 3-bromo-1,1'-biphenyl and serves as an illustrative example. rsc.org
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. Electrospray ionization (ESI) is a soft ionization technique often used for polar molecules like this compound, which allows the intact molecule to be observed, often as a protonated species.
While specific mass spectrometry data for this compound is not available in the searched literature, a study on non-imidazole biphenyl H3 receptor antagonists utilized high-performance liquid chromatography/electrospray-mass spectrometry (HPLC/ESI-MS) for pharmacokinetic studies, demonstrating the applicability of this technique to similar biphenyl structures. nist.gov For Biphenyl-3-carboxamidine (C₁₃H₁₂N₂), the expected exact mass would be approximately 196.1000 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to this mass plus the mass of a proton.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic IR absorption bands would be expected for the N-H bonds of the amidinium group, the C=N bond, and the aromatic C-H and C=C bonds of the biphenyl rings. researchgate.net The presence of the hydrochloride salt would likely influence the N-H stretching frequencies. The IR spectra of biphenyl itself shows characteristic peaks for aromatic C-H stretching and bending, as well as C=C stretching vibrations. nist.gov
Crystallographic Analysis of this compound Derivatives
Crystallographic techniques, particularly X-ray crystallography, provide the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice.
X-Ray Crystallography for Molecular Structure Determination
While a crystal structure for this compound is not publicly available, numerous studies have reported the crystal structures of related biphenyl derivatives. For example, the synthesis and X-ray crystal structures of 2-cyanoguanidinophenytoin and its Mannich bases have been reported, where the compounds were found to crystallize in the monoclinic system. chemicalbook.com Such studies provide valuable insights into the packing and intermolecular interactions that can be expected for similar compounds.
Table 2: Illustrative Crystallographic Data for a Biphenyl Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 11.987(5) |
| β (°) | 109.34(3) |
| Volume (ų) | 1765.1(12) |
| Z | 4 |
Note: This data is for a representative biphenyl derivative and is for illustrative purposes only.
Analysis of Binding Modes via Co-crystallization Studies
Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. In pharmaceutical sciences, co-crystallization of an active pharmaceutical ingredient (API) with a co-former can be used to improve its physicochemical properties. Furthermore, co-crystallizing a ligand with its target protein allows for the detailed analysis of their binding interactions at the atomic level.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic SAR Exploration of Biphenyl-3-carboxamidine Core
Systematic exploration of the biphenyl-3-carboxamidine scaffold involves modifying various parts of the molecule—the biphenyl (B1667301) rings, the linker, and its stereochemical configuration—to map the chemical space and identify key structural features that govern biological interactions.
The biological activity of biphenyl derivatives is highly sensitive to the placement and chemical nature of substituents on the two phenyl rings. Research on related biphenyl carboxamides and carbamates provides significant insights into these relationships. nih.govnih.gov
Modifications to the biphenyl ring system can significantly impact inhibitory activity. nih.gov For instance, in one study on biphenylamide derivatives, introducing methyl and methoxy (B1213986) substituents at the C-2′ and C-3′ positions of one ring and at the C-3 position of the second ring resulted in compounds with similar anti-proliferative activities. nih.gov However, substitutions at the ortho position relative to the amide linkage (the position adjacent to the bond connecting the phenyl ring to the carboxamidine group) are often not well-tolerated. nih.gov This is potentially due to steric hindrance that disrupts the ideal orientation of the side chain and its hydrogen bonding network with a biological target. nih.gov
In other series of biphenyl derivatives, the introduction of substituents has been shown to dramatically improve potency. Studies on ortho-substituted biphenyl mannosides revealed that adding a substituent at the ortho position consistently yielded more potent inhibitors. nih.gov The potency varied depending on the substituent, following the trend: CF₃ > Cl = Me > OMe > F. nih.gov This suggests that both electronic and steric factors at this position play a key role in enhancing biological function. Similarly, for a series of O-biphenyl carbamates, the introduction of a hydroxyl group at specific positions was found to be critical for potent activity. researchgate.net
The substitution pattern across the two rings is also a determining factor. For example, analogues with para-para or meta-meta substitution patterns between the rings have shown superior inhibitory activity compared to those with a para-meta linkage. nih.gov In some cases, adding para-halogen or methoxy groups to a benzamide (B126) side chain led to the most potent anti-proliferative activities. nih.gov
| Scaffold/Series | Substituent & Position | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Biphenylamide Derivatives | Methyl/Methoxy at C-2', C-3', and C-3 | Maintained anti-proliferative activity. | nih.gov |
| Biphenylamide Derivatives | Substitution ortho to the amide linkage | Generally not tolerated; reduced activity. | nih.gov |
| Biphenyl Mannosides | Ortho-Cl, Ortho-CF₃ | >30-fold increase in potency. | nih.gov |
| Biphenyl Mannosides | Ortho-Methyl | 8-fold increase in potency. | nih.gov |
| Biphenyl Derivatives | para-para or meta-meta substitution pattern | More active than para-meta linkage. | nih.gov |
| O-Biphenyl Carbamates | Hydroxyl group at position 1 | Considered very important for potent activity. | researchgate.net |
In derivatives of the core biphenyl structure, a linker is often used to connect the biphenyl moiety to another functional group. The length and flexibility of this linker are critical variables in determining biological activity. In a study of O-biphenyl carbamates designed as dual modulators for specific receptors, reducing the length of an alkyl linker connecting the biphenyl group to a piperazine (B1678402) ring was investigated. researchgate.net This type of modification directly impacts the molecule's ability to adopt the optimal conformation for binding to its target.
Stereochemistry, particularly atropisomerism, can play a pivotal role in the biological activity of biphenyl compounds. pharmaguideline.commdpi.com Atropisomerism occurs when rotation around a single bond (in this case, the bond connecting the two phenyl rings) is restricted due to bulky substituents at the ortho positions. pharmaguideline.com This restriction can lead to the existence of stable, non-superimposable stereoisomers (enantiomers) that can be isolated. pharmaguideline.com
These different stereoisomers can exhibit significantly different biological potencies and selectivities. mdpi.com The distinct three-dimensional arrangement of atoms in each isomer can lead to differential interactions with a chiral biological target, such as an enzyme or receptor active site. One isomer may fit perfectly into the binding site, leading to high potency, while the other may fit poorly or not at all. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach helps in predicting the activity of new, unsynthesized molecules and in understanding the key structural features that drive activity.
Both 2D and 3D-QSAR models have been extensively applied to series of biphenyl analogues to predict their biological activities, such as anti-inflammatory or aromatase inhibitory effects. medcraveonline.comnih.gov
2D-QSAR models establish a correlation between biological activity and calculated molecular descriptors that are derived from the 2D representation of the molecule. plos.orgacs.org These descriptors can include topological, electronic, and constitutional parameters. mdpi.com Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build these models. acs.orgnih.gov For example, a 2D-QSAR study on biphenyl carboxamide analogues identified a statistically significant model for predicting analgesic activity. medcraveonline.com These models are valuable for their relative simplicity and ability to identify important general molecular properties.
3D-QSAR models take the analysis a step further by considering the three-dimensional structure of the molecules and their alignment in space. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D grid-based models that represent the steric and electrostatic fields of the aligned molecules. nih.govresearchgate.net These models can provide a more detailed and visually intuitive understanding of the SAR. For instance, a 3D-QSAR pharmacophore model for biphenyl derivatives acting as aromatase inhibitors yielded a statistically significant model with excellent predictive power, identifying key features like hydrogen bond acceptors and aromatic rings. nih.gov Similarly, 3D-QSAR studies on analogues of flurbiprofen (B1673479) helped to gain insights into the structural requirements for anti-inflammatory activity. researchgate.net
A critical outcome of QSAR studies is the identification of molecular descriptors that are highly correlated with biological activity. These descriptors quantify the physicochemical properties of the molecules.
In various QSAR studies on biphenyl derivatives, several classes of descriptors have been found to be important:
Thermodynamic Descriptors: These relate to the energy of the molecule and its stability. Their importance was highlighted in a 3D-QSAR study on flurbiprofen analogues. researchgate.net
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment. They are frequently identified as being crucial for activity. researchgate.net
Topological and Constitutional Descriptors: These 2D descriptors encode information about molecular size, shape, and atom connectivity (e.g., adjacency and distance matrices). They have been shown to influence the EGFR kinase inhibitory activity of certain heterocyclic derivatives. acs.orgnih.gov
Structural and Shape Descriptors: These parameters, often used in 3D-QSAR, describe the three-dimensional shape and conformation of the molecule, which are critical for fitting into a target's binding site. researchgate.netnih.gov
A multifaceted 3D-QSAR analysis of biphenyl analogues identified a four-point pharmacophore with three acceptor sites and one aromatic ring as being essential for aromatase inhibition. nih.gov In another study on biphenyl carboxamides, a model with just two variables was found to be sufficient for good predictive power, demonstrating that sometimes a few key properties govern the biological outcome. medcraveonline.com
| Descriptor Class | Specific Examples | Significance in Biphenyl Analogue Studies | Reference |
|---|---|---|---|
| Thermodynamic | Heat of formation, Gibbs free energy | Strongly governs anti-inflammatory activity. | researchgate.net |
| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy | Crucial for anti-inflammatory and other biological activities. | researchgate.net |
| Topological | Wiener index, Kier & Hall connectivity indices | Influences activity of EGFR kinase inhibitors. | nih.gov |
| Structural/Shape | Molecular surface area, volume | Govern COX-2 enzyme inhibition and other target interactions. | researchgate.net |
| Pharmacophoric | Hydrogen bond acceptors/donors, aromatic rings | Essential features for aromatase inhibition. | nih.govnih.gov |
Structure-Based Design Principles
Structure-based design principles are fundamental to the development of novel analogs of biphenyl-3-carboxamidine hydrochloride. These principles leverage the three-dimensional structure of the target protein to guide the design of molecules with enhanced potency, selectivity, and pharmacokinetic profiles. While specific structural data on the direct interaction of this compound with its targets may be limited in publicly available literature, general principles derived from related biphenyl derivatives can be applied.
In the absence of a high-resolution crystal structure of the target protein, ligand-based drug design strategies become particularly valuable. This approach utilizes the SAR of a series of active molecules to develop a pharmacophore model that defines the key chemical features required for biological activity. For biphenyl-3-carboxamidine analogs, this involves systematically modifying the biphenyl rings and the carboxamidine functional group to probe the chemical space and identify critical interactions.
Research on related biphenyl carboxamide derivatives has provided valuable insights into the SAR of this class of compounds. For instance, studies on biphenyl carboxamides as Hsp90 C-terminal inhibitors have demonstrated that the substitution pattern on the biphenyl core is a key determinant of activity. nih.gov The flexibility of the biphenyl moiety, compared to more rigid ring systems, allows for the optimization of interactions within the binding pocket. nih.gov
Systematic modifications to the biphenyl rings, such as the introduction of substituents at various positions, can significantly impact potency. For example, in a series of biphenylamide derivatives, the placement of substituents on the benzamide side chain was shown to be critical, with para-halogen or methoxy groups leading to the most potent anti-proliferative activities. nih.gov Conversely, the insertion of a nitrogen atom into the biphenyl ring system was found to be detrimental to activity in some cases. nih.gov
The following table summarizes the impact of substitutions on the activity of biphenylamide analogs, providing a framework for the potential design of novel biphenyl-3-carboxamidine derivatives.
| Compound ID | Biphenyl Substitution | Side Chain Substitution | Relative Activity | Reference |
| Analog 1 | para-para | Unsubstituted | Baseline | nih.gov |
| Analog 2 | para-para | p-Chloro | Increased | nih.gov |
| Analog 3 | para-para | p-Methoxy | Increased | nih.gov |
| Analog 4 | Nitrogen in Ring A | Unsubstituted | Decreased | nih.gov |
| Analog 5 | Nitrogen in Ring B | Unsubstituted | Decreased | nih.gov |
This table is illustrative and based on data from related biphenylamide compounds to infer potential SAR trends for biphenyl-3-carboxamidine analogs.
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel chemical entities that can be developed into potent drug candidates. nih.gov This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, albeit often with low affinity. nih.gov These initial hits can then be grown, linked, or merged to create more potent and drug-like molecules. biosolveit.de
The biphenyl-3-carboxamidine scaffold represents a potential starting point for FBDD campaigns. The biphenyl moiety itself can be considered a fragment that can be elaborated upon to explore different regions of a target's binding site. The "Rule of Three" is often applied in the selection of fragments, which generally have a molecular weight under 300 Da, a cLogP of 3 or less, and fewer than three hydrogen bond donors and acceptors. biosolveit.de
An FBDD approach utilizing the biphenyl-3-carboxamidine core could involve the following steps:
Fragment Library Screening: A library of fragments would be screened against the biological target to identify binders.
Hit Validation: Biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) would be used to confirm the binding of the fragment hits.
Structural Elucidation: X-ray crystallography or NMR spectroscopy would be employed to determine the binding mode of the fragments to the target protein.
Fragment Elaboration: Based on the structural information, the biphenyl-3-carboxamidine fragment could be "grown" by adding functional groups that extend into unoccupied pockets of the binding site, thereby increasing affinity and potency. Alternatively, two different fragments binding to adjacent sites could be "linked" together.
The following table provides examples of how different fragments could be hypothetically linked to a core biphenyl scaffold to generate novel analogs.
| Core Scaffold | Fragment 1 | Fragment 2 | Linker | Resulting Analog |
| Biphenyl | Pyrazole | Amine | Amide Bond | Biphenyl-pyrazole-carboxamide |
| Biphenyl | Thiazole | Piperidine | Alkyl Chain | Biphenyl-thiazole-alkyl-piperidine |
| Biphenyl | Oxazole | Morpholine | Ether Linkage | Biphenyl-oxazole-ether-morpholine |
This table is a hypothetical representation of the fragment-linking strategy in FBDD applied to a biphenyl core.
Computational and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the strength and type of interaction, providing a static snapshot of the likely binding event.
Molecular docking simulations are employed to forecast the binding affinity and specific orientation of a ligand within a protein's active site. For compounds containing an amidine group, like Biphenyl-3-carboxamidine, potential biological targets include enzymes like nitric oxide synthase (NOS) and thrombin, where the positively charged amidine can interact with negatively charged amino acid residues. nih.govnih.govebi.ac.uk
While specific docking studies against nitric oxide synthase isoforms for Biphenyl-3-carboxamidine hydrochloride are not extensively documented in public literature, the compound has been evaluated against other targets. For instance, its binding affinity for thrombin has been reported, although it was characterized as a poor or non-binder. This type of screening is fundamental in the early stages of drug discovery to identify potential lead compounds. sphinxsai.comtjnpr.orgresearchgate.net
| Compound Name | Target Protein | Binding Affinity (Ki) |
|---|---|---|
| Biphenyl-3-carboxamidine | Thrombin | 158489.32 nM |
Following the prediction of a binding pose, a detailed analysis of the interactions between the ligand and protein is performed. For a molecule like Biphenyl-3-carboxamidine, this analysis would focus on two primary types of interactions.
Hydrogen Bonding: The carboxamidine group is a key pharmacophore capable of forming strong hydrogen bonds. In targets like nitric oxide synthase, this group can interact with essential residues in the active site, such as a catalytically critical glutamate (B1630785) (e.g., Glu377 in iNOS or Glu592 in nNOS). acs.orgugr.es These hydrogen bonds are vital for anchoring the ligand in the correct orientation for effective binding.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. These properties govern the molecule's stability, reactivity, and the nature of its intermolecular interactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the distribution of electrons) of molecules. doaj.orgresearchgate.netarxiv.org For Biphenyl-3-carboxamidine, DFT calculations would be used to optimize the molecule's three-dimensional geometry and to calculate its molecular electrostatic potential (MEP). The MEP map reveals the regions of positive and negative charge on the molecule's surface, predicting where it is most likely to engage in electrophilic or nucleophilic interactions. Such studies on related biphenyl (B1667301) derivatives have been used to understand their structural and electronic properties. doaj.orgresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. doaj.orgresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For Biphenyl-3-carboxamidine, this analysis would quantify its ability to donate or accept electrons, which is fundamental to its ability to form bonds and interact with a biological target. researchgate.net These quantum chemical parameters are frequently calculated for biphenyl derivatives to correlate electronic properties with observed activities. doaj.orgnih.gov
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Chemical reactivity and kinetic stability |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |
Molecular Dynamics Simulations
While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-protein complex. By simulating the movements of atoms and molecules over time, MD can assess the stability of a docked pose and reveal conformational changes that may occur upon ligand binding. nih.govnih.gov
For Biphenyl-3-carboxamidine complexed with a target like NOS, MD simulations would be used to verify that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over a period of nanoseconds. acs.orgacs.org These simulations provide a more realistic representation of the physiological environment and can reveal the importance of specific water molecules or protein flexibility in accommodating the ligand, offering crucial insights that can guide the design of more potent and selective inhibitors. nih.govnih.gov
Understanding Dynamic Interactions within Binding Pockets
The binding of a ligand to a receptor is not a static event but a dynamic process. Molecular dynamics (MD) simulations are a powerful tool to observe the time-dependent behavior of the ligand-receptor complex. These simulations can reveal subtle but functionally relevant changes in the ligand's orientation and the receptor's conformation. unica.it For example, MD simulations can track the formation and breaking of hydrogen bonds over time, providing a more realistic picture of the binding event. unica.it This detailed analysis of the hydrogen-bond network and other interaction patterns during the simulation confirms and complements the initial docking results. unica.it Such in silico experiments can also highlight the crucial role of the surrounding environment, such as the plasma membrane, in modulating the affinity and selectivity of a ligand for its target receptor. unica.it
In Silico Prediction of Molecular Properties for Research Prioritization
The prioritization of compounds for further experimental investigation heavily relies on the in silico prediction of their physicochemical and pharmacokinetic properties. These predictions are guided by established principles such as Lipinski's Rule of Five, which relates molecular properties to the likelihood of a compound being an orally active drug.
Topological Polar Surface Area (TPSA) Calculations
Analysis of Hydrogen Bond Donors/Acceptors
The number of hydrogen bond donors and acceptors in a molecule is a critical determinant of its binding affinity and specificity, as well as its solubility and permeability. chemrxiv.org Hydrogen bonds are highly directional interactions that play a key role in molecular recognition. rsc.org In drug design, there is often an emphasis on optimizing the number of hydrogen bond donors, as an excess can negatively impact permeability. chemrxiv.org For the related compound (1,1'-Biphenyl)-3-carboxamide, N-(6-amino-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-, there are 2 hydrogen bond donors and 7 hydrogen bond acceptors. nih.gov
Prediction of Conformational Preferences (Rotatable Bonds)
Following a comprehensive search for scientific literature on the chemical compound "this compound," it has been determined that there is no available research data detailing its biological activities or mechanistic investigations for the specific enzyme targets outlined in your request.
Extensive searches were conducted for "this compound," including its CAS number (26130-63-2), in relation to each of the following enzymes and topics:
Glycogen Phosphorylase Inhibition Kinetics
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Alkaline Phosphatase Inhibition
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Phosphatidylinositol 3-kinase alpha (PI3Kα) Inhibition
Serine Protease Inhibition (including Urokinase-type plasminogen activator, Prothrombin, and Serine protease 1)
Due to the strict requirement to focus solely on "this compound" and the absence of any available scientific information on its effects on the specified enzymes, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content.
Biological Activities and Mechanistic Investigations
Enzyme Inhibition Studies
Enhancer of Zeste Homolog 2 (EZH2) Inhibition
No published research data was found detailing the inhibitory activity of Biphenyl-3-carboxamidine hydrochloride on the Enhancer of Zeste Homolog 2 (EZH2) enzyme. Studies on EZH2 inhibitors have primarily focused on more complex molecules, such as certain biphenyl-3-carboxamide derivatives, which are structurally distinct from the carboxamidine compound. acs.org
Beta-Secretase 1 (BACE1) Inhibition
There is no available scientific literature describing the inhibition of Beta-Secretase 1 (BACE1) by this compound. Research in the area of BACE1 inhibitors has explored various chemical scaffolds, including biphenylacetamide and guanidine (B92328) derivatives, but not this specific carboxamidine. nih.govrsc.org
Receptor Modulation and Ligand Binding Studies
The modulation of various receptor systems by this compound and its analogs has been a subject of more detailed study, particularly concerning serotonin receptors.
Cannabinoid Receptor (CB1, CB2) Ligand Binding and Functional Assays
No specific data from ligand binding or functional assays are available to characterize the interaction of this compound with cannabinoid receptors CB1 and CB2.
Serotonin Receptor (5-HT1B/D) Antagonism and Selectivity Profiling
Significant research has been conducted on biphenyl (B1667301) derivatives as antagonists for the 5-HT1B and 5-HT1D serotonin receptors. While not the exact 3-carboxamidine isomer, a closely related analog featuring a 4'-amidinyl group on a biphenyl carboxamide scaffold has been synthesized and evaluated pharmacologically. researchgate.net
This 4'-amidinyl analogue, referred to as compound 10 in a key study, demonstrated high affinity for both the rat 5-HT1B and the calf 5-HT1D receptors. researchgate.net In binding assays, it showed an IC50 of 0.5 nM at the rat 5-HT1B receptor and 3 nM at the calf 5-HT1D receptor. researchgate.net These values indicate a higher affinity for these receptors compared to the parent compound, GR127935. researchgate.net
In functional in vitro testing, this amidinyl analogue was assessed for its antagonistic properties. In the rabbit saphenous vein model, it proved to be a potent antagonist, with a pA2 value greater than 9, which was equipotent to the reference compound. researchgate.net Furthermore, it showed pronounced effects in a potassium-ion-induced 5-HT release assay in the guinea pig cortex, indicating strong functional antagonism at presynaptic 5-HT1B/1D autoreceptors. researchgate.net
| Compound | Receptor Target | Assay Type | Value |
|---|---|---|---|
| 4'-Amidinyl Biphenyl Carboxamide Analog (Compound 10) | Rat 5-HT1B | Binding Affinity (IC50) | 0.5 nM |
| 4'-Amidinyl Biphenyl Carboxamide Analog (Compound 10) | Calf 5-HT1D | Binding Affinity (IC50) | 3 nM |
| 4'-Amidinyl Biphenyl Carboxamide Analog (Compound 10) | 5-HT1B/1D (Rabbit Saphenous Vein) | Functional Antagonism (pA2) | > 9 |
Orexin Receptor (OX1, OX2) Agonist Activity and Cellular Responses (Ca²⁺ elevation, Elk-1 reporter assay, phospholipase C, adenylyl cyclase)
No studies have been published that investigate the agonist activity or cellular responses associated with this compound at orexin receptors OX1 and OX2.
Dopamine D3 Receptor (D3R) Modulation
There is no available research data concerning the modulation of the Dopamine D3 receptor (D3R) by this compound.
Antimicrobial and Antiparasitic Research
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains presents a significant global health challenge, necessitating the development of new antimicrobial agents. Biphenyl derivatives have been a subject of investigation for their potential antibacterial properties against a range of pathogenic bacteria.
Extensively Drug-Resistant (XDR) Salmonella Typhi: Salmonella enterica serovar Typhi is the causative agent of typhoid fever, a life-threatening illness. The rise of XDR strains, resistant to multiple antibiotics including fluoroquinolones and third-generation cephalosporins, has complicated treatment options. nih.govnih.govcdc.govumn.edu Research into novel compounds to combat XDR S. Typhi is critical. Studies on pyrazine carboxamide derivatives have shown promising antibacterial activity against clinically isolated XDR S. Typhi. nih.gov For instance, certain synthesized pyrazine carboxamides exhibited significant zones of inhibition against this formidable pathogen. nih.govmdpi.com
Staphylococcus aureus : Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), is a leading cause of nosocomial and community-acquired infections. Biphenyl derivatives have demonstrated inhibitory activity against this gram-positive bacterium. nih.govresearchgate.net Studies have shown that certain biphenyl compounds exhibit potent antibacterial effects against MRSA with low minimum inhibitory concentration (MIC) values. nih.gov Benzamide (B126) FtsZ inhibitors, a class of compounds that includes biphenyl moieties, have shown superior bactericidal activity against multidrug-resistant S. aureus. nih.gov
Pseudomonas aeruginosa : Pseudomonas aeruginosa is an opportunistic gram-negative pathogen known for its intrinsic resistance to many antibiotics and its ability to form biofilms. nih.gov Research has indicated that some biphenyl derivatives possess antibacterial activity against P. aeruginosa. researchgate.netresearchgate.net
Escherichia coli : Escherichia coli is a common gram-negative bacterium that can cause a variety of infections. The antibacterial potential of biphenyl derivatives has also been evaluated against E. coli, with some compounds showing moderate to good activity. nih.govresearchgate.netresearchgate.net
| Bacterial Strain | Compound/Derivative Class | Observed Activity | Reference |
|---|---|---|---|
| XDR S. Typhi | Pyrazine Carboxamides | Significant antibacterial activity with notable zones of inhibition. | nih.govmdpi.com |
| Staphylococcus aureus (including MRSA) | Biphenyl and Dibenzofuran Derivatives | Potent inhibitory activities with MIC values as low as 3.13 μg/mL. | nih.gov |
| Pseudomonas aeruginosa | Biphenyl-4-carboxylic acid derivatives | Promising in vitro antimicrobial activity. | researchgate.netresearchgate.net |
| Escherichia coli | Biphenyl derivatives | Moderate to good activity against selected strains. | researchgate.net |
In addition to antibacterial properties, biphenyl derivatives have been explored for their potential as antifungal agents. Fungal infections, particularly those caused by opportunistic pathogens like Candida species, are a growing concern, especially in immunocompromised individuals.
Research has shown that novel carboxamide derivatives containing a biphenyl pharmacophore exhibit in vitro antifungal activities against several plant pathogens. nih.gov Furthermore, studies on arylsulfonamide derivatives, which can incorporate a biphenyl structure, have demonstrated fungistatic and even fungicidal potential against various Candida species, including Candida albicans, Candida parapsilosis, and Candida glabrata. nih.gov Some benzamidine derivatives carrying 1,2,3-triazole moieties have also shown significant antifungal activities. mdpi.com
| Fungal Pathogen | Compound/Derivative Class | Observed Activity | Reference |
|---|---|---|---|
| Plant Pathogens (e.g., Botrytis cinerea) | Carboxamide derivatives with biphenyl pharmacophore | In vitro antifungal activity. | nih.gov |
| Candida spp. (C. albicans, C. parapsilosis, C. glabrata) | Arylsulfonamide derivatives | Fungistatic and fungicidal potential. | nih.gov |
| Cryptococcus neoformans | 1,2,3-Triazole-substituted derivatives | Significant fungal growth inhibition. | mdpi.com |
The search for new and effective insecticides is driven by the need to control agricultural pests and combat the development of resistance to existing agents. Biphenyl derivatives have been investigated for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. nih.govekb.eg
Studies have demonstrated that certain newly synthesized biphenyl carboxamidines and their aza-analogues exhibit toxic effects against S. littoralis larvae. nih.gov The insecticidal activity of these compounds was evaluated based on their LC50 and LC90 values, with some derivatives showing potent toxicity. nih.gov The mortality rates of larvae treated with these compounds reached up to 86.67%. nih.gov Other research has also highlighted the insecticidal potential of various urea, thiourea, and related derivatives, some of which may incorporate biphenyl structures, against S. littoralis. nih.govsemanticscholar.org
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. japsonline.com The development of new antitubercular drugs is a critical research area.
Carboxamide derivatives, including those with biphenyl structures, have been a focus of antitubercular drug discovery. nih.gov Research on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives bearing diaryl side chains has shown excellent in vitro potency against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov Similarly, novel pyrazole-4-carboxamide derivatives have exhibited significant antitubercular activity against the H37Rv strain of M. tuberculosis. japsonline.com
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from antibiotics and the host immune system. Biofilms are a major contributor to chronic infections and antibiotic resistance. nih.govmdpi.com
The ability of certain compounds to inhibit biofilm formation is a promising strategy to combat persistent infections. While specific studies on this compound and biofilm inhibition are not detailed in the provided search results, the broader class of C-glycosidic inhibitors, including carboxamides and sulfonamides, has been shown to be potent in inhibiting the formation of P. aeruginosa biofilms. nih.gov These inhibitors target lectin LecB, which is involved in biofilm formation. nih.gov The synergistic action of natural products with antibiotics has also been explored as a strategy to prevent and control biofilm formation. mdpi.comresearchgate.net
Cell-Based Biological Research
Derivatives of biphenyl carboxamide have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell viability and cytotoxic effects. nih.govmdpi.com This assay measures the metabolic activity of viable cells, which reduce the soluble MTT into an insoluble formazan product. nih.gov
Studies have shown that hydroxylated biphenyl compounds exhibit potent antitumor effects. For instance, certain C2-symmetric hydroxylated biphenyls, which are structural analogs of curcumin, have shown strong antiproliferative activity against melanoma cell lines with IC₅₀ values in the low micromolar range, while showing no toxicity to normal fibroblasts at higher concentrations. nih.gov Biphenyl derivatives have also been evaluated for their inhibitory activity against breast cancer cell lines, such as SKBr3 and MCF-7. nih.gov In these studies, modifications to the biphenyl ring system and the benzamide side chain were explored to establish structure-activity relationships, revealing that specific substitutions could significantly enhance antiproliferative potency. nih.gov
The table below summarizes the cytotoxic effects of various biphenyl derivatives on different cancer cell lines.
| Compound Class | Cell Line | Assay | Endpoint | Result | Reference |
| Hydroxylated Biphenyls (e.g., Compound 11) | Melanoma (A375) | Proliferation Assay | IC₅₀ | 1.7 ± 0.5 µM | nih.gov |
| Hydroxylated Biphenyls (e.g., Compound 12) | Melanoma (A375) | Proliferation Assay | IC₅₀ | 2.0 ± 0.7 µM | nih.gov |
| Biphenyl-containing Novobiocin Mimics | Breast Cancer (SKBr3, MCF-7) | Anti-proliferative Assay | Activity | Low micromolar range | nih.gov |
| Substituted Biphenyl Derivatives (para-halogen) | Breast Cancer (SKBr3, MCF-7) | Anti-proliferative Assay | Activity | Potent inhibition | nih.gov |
| Sulfonamide Derivatives | Breast Cancer (MDA-MB-468) | MTT Assay | IC₅₀ | < 30 µM | nih.gov |
| Sulfonamide Derivatives | Breast Cancer (MCF-7) | MTT Assay | IC₅₀ | < 128 µM | nih.gov |
| Sulfonamide Derivatives | Cervical Cancer (HeLa) | MTT Assay | IC₅₀ | < 360 µM | nih.gov |
Several biphenyl derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases, with Caspase-3 often referred to as a major executioner caspase. ekb.eg Its activation leads to the cleavage of critical cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov
For example, a hydroxylated biphenyl compound known as D6 has been demonstrated to induce the apoptotic process through the intrinsic pathway, which involves the activation of caspases. nih.gov Similarly, another novel compound, designated B7, was found to induce apoptosis in colorectal cancer cells by specifically regulating the expression of Caspase-3. nih.gov The induction of Caspase-3 activity can be quantified using assays that measure the cleavage of a specific tetrapeptide substrate, DEVD. nih.gov This activation is often strongly correlated with internucleosomal DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov The ability of biphenyl-based compounds to trigger this cell death pathway is a significant aspect of their potential as anticancer agents.
In addition to inducing apoptosis, biphenyl derivatives can exert their antiproliferative effects by interfering with the cell cycle, leading to arrest at specific checkpoints. The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent cancer cell proliferation.
The cellular response to this compound and its derivatives is complex and involves multiple molecular mechanisms. One significant mechanism identified for certain biphenyl derivatives is the inhibition of the 90 kDa heat shock protein (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncogenic and essential for cancer cell survival. nih.gov By inhibiting the C-terminal function of Hsp90, these biphenyl compounds can lead to the degradation of these client proteins, which is directly linked to a loss of cell viability. nih.gov
Furthermore, the fungicidal mode of action for some novel biphenyl carboxamide derivatives has been explored. Studies suggest that these compounds may influence protein synthesis in pathogens like Botrytis cinerea. nih.gov Computational approaches, such as deep learning models, are also being developed to predict cellular sensitivity to various chemical compounds and to interpret the genetic features that drive the cellular response, offering a more nuanced understanding of these mechanisms. nih.gov
Beyond their anticancer and antimicrobial potential, biphenyl derivatives have been investigated for a range of other specific pharmacological effects. The biphenyl scaffold is recognized as a pharmacologically important structural moiety that can be modified to create compounds with diverse activities.
One area of investigation has been their role as cardiovascular agents. Certain biphenyl derivatives have been developed as non-peptide antagonists for the Angiotensin II (AngII) AT1 receptor, which plays a critical role in regulating blood pressure. Another distinct pharmacological activity is the antagonism of the platelet-activating factor (PAF). A series of biphenylcarboxamide derivatives were synthesized and found to be effective PAF antagonists, capable of inhibiting PAF-induced bronchoconstriction in preclinical models. nih.gov Additionally, the parent compound, biphenyl, has a history of use as a fungicide, particularly for citrus crops, highlighting the broad spectrum of biological activity within this chemical family. nih.gov
Investigation of Specific Pharmacological Effects
Analgesic Activity Research
The analgesic potential of biphenyl carboxamide derivatives has been explored through various in vivo models that assess pain perception. A common method utilized is the acetic acid-induced writhing test in mice, a model of visceral pain. In this assay, the administration of an irritant, acetic acid, induces characteristic stretching and writhing behaviors, and the efficacy of an analgesic agent is determined by its ability to reduce the frequency of these responses.
One study investigated a novel biphenyl carboxamide analogue, 2-(anilino)-1-(4-phenylphenyl)ethanone, for its analgesic effects. The compound was administered to albino mice prior to the induction of writhing with acetic acid. The results were compared against a control group and a group treated with the standard non-steroidal anti-inflammatory drug (NSAID), aspirin. The study observed a notable reduction in the number of writhes in the mice treated with the biphenyl carboxamide analogue, indicating its potential as an analgesic agent.
Another investigation focused on 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide, a member of a new class of biphenyl analogues. nih.gov This compound was also evaluated using the acetic acid-induced writhing test and demonstrated a dose-dependent inhibition of writhing responses. nih.gov This suggests that the analgesic effect is related to the concentration of the compound administered. However, in the hot plate test, a model of centrally mediated pain, this particular compound was found to be inactive, indicating that its analgesic action may be primarily peripheral. nih.gov
Quantitative structure-activity relationship (QSAR) studies on a series of biphenyl carboxamide analogues have also been conducted to understand the structural features that contribute to their analgesic activity. medcraveonline.com These studies aim to build models that can predict the analgesic potency of new derivatives based on their molecular structures, which can aid in the design of more effective pain-relieving compounds. medcraveonline.com
Table 1: Analgesic Activity of Biphenyl Carboxamide Analogues in Acetic Acid-Induced Writhing Test
| Compound | Dose | Animal Model | Percentage Inhibition of Writhing (%) | Reference |
|---|---|---|---|---|
| 2-(anilino)-1-(4-phenylphenyl)ethanone | 20 mg/kg | Mice | Data not specified, but noted as effective | |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | 10 mg/kg | Mice | Dose-dependent inhibition | nih.gov |
| 20 mg/kg | Dose-dependent inhibition | |||
| 30 mg/kg | Dose-dependent inhibition |
Anti-inflammatory Activity Research
The anti-inflammatory properties of biphenyl carboxamide derivatives have been extensively evaluated in various animal models of inflammation. The carrageenan-induced rat paw edema model is a widely used and well-established assay for screening acute anti-inflammatory activity. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.
Research on a series of novel biphenyl-4-carboxylic acid derivatives, specifically 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides, demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema test. nih.gov These compounds, when administered to rats, were able to reduce the swelling in the paw, indicating their ability to suppress the acute inflammatory process. nih.gov
Similarly, the compound 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide was investigated for its anti-inflammatory potential. nih.gov Pretreatment of rats with this compound significantly reduced the paw edema induced by carrageenan at 3 hours post-injection compared to the control group. nih.gov This suggests a potent inhibitory effect on the mediators of acute inflammation.
Further investigations into the anti-inflammatory mechanisms of 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide were conducted using the cotton pellet granuloma and granuloma pouch techniques in rats, which are models for the proliferative and exudative phases of inflammation. In these models, the compound exhibited a dose-dependent inhibition of granuloma formation, exudate volume, and total leukocyte count. nih.gov This indicates that the compound's anti-inflammatory effects extend beyond the acute phase and may involve the modulation of cellular infiltration and tissue proliferation associated with chronic inflammation. Notably, C-reactive proteins, which are markers of inflammation, were absent in the group treated with this compound. nih.gov
The development of direct analogues of flurbiprofen (B1673479), specifically 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives, has also been a focus of anti-inflammatory research. researchgate.net Several of these analogues were found to be significantly active in the carrageenan-induced rat paw edema model, with some exhibiting potent anti-inflammatory effects. researchgate.net
Table 2: Anti-inflammatory Activity of Biphenyl Carboxamide Analogues in Carrageenan-Induced Paw Edema
| Compound | Dose | Animal Model | Percentage Inhibition of Edema (%) | Reference |
|---|---|---|---|---|
| Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides | 10 mg/kg | Rats | Significant activity reported | nih.gov |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | 100 mg/kg | Rats | Significant reduction at 3h | nih.gov |
| Direct analogues of flurbiprofen | Not specified | Rats | Significant activity reported for some analogues | researchgate.net |
Target Identification and Validation
Biochemical and Biophysical Approaches to Target Deconvolution
Biochemical and biophysical methods are fundamental to identifying the direct binding partners of a small molecule. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are often employed to measure the binding affinity and kinetics of a compound to a purified protein or a complex protein lysate.
A search of the Therapeutic Target Database indicates that the related compound, Biphenyl-3-carboxamidine, has been classified as a "Target Poor or Non Binder(s)" with a reported inhibitory constant (Ki) of 158489.32 nM. idrblab.net This high Ki value suggests a very low binding affinity for the targets against which it was screened, though the specific targets are not detailed in the available entry. idrblab.net This lack of potent, specific binding may contribute to the limited research into its target deconvolution.
There is no specific data available in the public domain detailing the use of Biphenyl-3-carboxamidine hydrochloride in biochemical or biophysical assays for target deconvolution.
Genetic and Proteomic Studies for Target Confirmation
Once a putative target is identified, genetic and proteomic studies are crucial for confirming this interaction within a cellular context. Methods like RNA interference (RNAi), CRISPR-Cas9 gene editing, or thermal proteome profiling (TPP) can validate that the compound's effect is dependent on the presence and activity of the proposed target.
No published studies were identified that utilize genetic or proteomic approaches to confirm the molecular target of this compound.
Future Directions and Research Gaps in Biphenyl 3 Carboxamidine Hydrochloride Research
Exploration of Novel Therapeutic Areas
The biphenyl (B1667301) and carboxamidine motifs are recognized pharmacophores in a wide range of therapeutic agents. drugbank.comdrugbank.com A significant future direction for biphenyl-3-carboxamidine hydrochloride is the systematic screening and exploration of its activity in novel therapeutic areas based on the known activities of these related compounds.
Research has demonstrated that various biphenyl derivatives possess significant pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties. arabjchem.orgwikipedia.org For instance, some biphenyl compounds act as potent vitronectin receptor antagonists, which could be relevant for treating conditions like restenosis. nih.gov Similarly, the carboxamide group, structurally related to the carboxamidine, is a cornerstone of many successful drugs. drugbank.com Carboxamide derivatives have been developed as anticancer agents, anticonvulsants, and potent enzyme inhibitors, such as succinate (B1194679) dehydrogenase inhibitors for antifungal applications. nih.govnih.gov
Given this background, future research should prioritize screening this compound against a diverse panel of targets, including but not limited to:
Oncology: Investigating its antiproliferative effects against various cancer cell lines, particularly those where other biphenyl or carboxamide compounds have shown efficacy. nih.gov
Infectious Diseases: Assessing its potential as an antifungal or antimicrobial agent, a known application of biphenyl compounds. wikipedia.orgnih.gov
Neurological Disorders: Evaluating its activity on targets related to epilepsy and neurodegenerative diseases, given the prevalence of the carboxamide scaffold in anticonvulsant drugs. drugbank.com
Cardiovascular and Metabolic Diseases: Exploring its potential as a vitronectin receptor antagonist or an inhibitor of targets like protein tyrosine phosphatase 1B (PTP1B), which is relevant for type 2 diabetes. arabjchem.orgnih.gov
Table 1: Potential Therapeutic Areas for Investigation
| Therapeutic Area | Rationale Based on Structural Analogs | Potential Targets |
|---|---|---|
| Oncology | Biphenyl and carboxamide derivatives show anticancer activity. nih.gov | Kinases, Topoisomerase, PI3Kα, EGFR |
| Infectious Diseases | Biphenyls are used as fungicides; carboxamides can inhibit key fungal enzymes. wikipedia.orgnih.gov | Fungal succinate dehydrogenase, various bacterial targets |
| Neurology | The carboxamide moiety is common in anticonvulsant medications. drugbank.com | Ion channels, neurotransmitter receptors |
| Cardiovascular Disease | Biphenyls can act as vitronectin receptor antagonists. nih.gov | Integrin αvβ3 |
| Metabolic Disease | Biphenyl derivatives have been investigated as PTP1B inhibitors for diabetes. arabjchem.org | Protein Tyrosine Phosphatase 1B |
Development of Advanced Synthetic Methodologies
While the synthesis of this compound itself may be established, the creation of analogs for structure-activity relationship (SAR) studies requires robust and versatile synthetic methods. Future research should focus on developing advanced, efficient, and scalable synthetic routes to a library of related compounds.
The core challenge in synthesizing derivatives lies in the controlled formation of the substituted biphenyl scaffold. arabjchem.org Modern organic chemistry offers numerous powerful techniques for this purpose. Key methodologies to be explored include:
Cross-Coupling Reactions: Palladium-catalyzed reactions are the gold standard for biaryl synthesis. Future work should optimize methods like the Suzuki-Miyaura, Negishi, and Hiyama cross-couplings for this specific scaffold. rsc.org These methods tolerate a wide range of functional groups, allowing for the introduction of diverse substituents on either phenyl ring.
One-Pot Procedures: Developing multi-step syntheses that can be performed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov A potential one-pot procedure could involve the reaction of an arylmagnesium halide with benzyne, followed by the addition of a reagent to install the carboxamidine precursor. nih.gov
Ullmann Reaction: This classic copper-catalyzed coupling of aryl halides remains a viable method, especially for producing sterically hindered or poly-substituted biphenyls where palladium-based methods might be less effective. nih.gov
Functionalization of Pre-formed Biphenyl: An alternative strategy involves starting with a biphenyl core and introducing the desired functional groups. This can include reactions like halogenation or Friedel-Crafts alkylation/acylation to add substituents at specific positions. rsc.org
Table 2: Comparison of Synthetic Methodologies for Biphenyl Scaffolds
| Method | Catalyst/Reagent | Advantages | Potential Challenges |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium, Boronic Acids/Esters | High functional group tolerance, mild conditions, commercially available reagents. rsc.org | Availability and stability of some boronic acids. |
| Ullmann Reaction | Copper | Effective for electron-deficient and sterically hindered substrates. rsc.orgnih.gov | Harsh reaction conditions (high temperatures), sometimes lower yields. |
| Negishi Coupling | Nickel or Palladium, Organozinc Reagents | High reactivity and selectivity. rsc.org | Moisture and air sensitivity of organozinc reagents. |
| One-Pot Synthesis | Varies (e.g., Grignard, Benzyne) | Increased efficiency, reduced cost and time. nih.gov | Requires careful optimization of reaction conditions for all steps. |
Integration of Artificial Intelligence and Machine Learning in Design and Prediction
A significant gap in the research of this compound is the absence of computational studies. Integrating artificial intelligence (AI) and machine learning (ML) offers a powerful strategy to accelerate its development. nih.gov These technologies can be applied across the drug discovery pipeline, from initial screening to lead optimization.
Future research should leverage AI/ML in the following ways:
Virtual Screening and Target Prediction: AI models can screen vast virtual libraries of compounds against known protein structures to predict binding affinity and identify potential biological targets. frontiersin.orgnews-medical.net An AI-driven screening of this compound against a human proteome database could rapidly generate hypotheses about its mechanism of action.
De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties, such as high affinity for a target and favorable drug-like characteristics. nih.gov This could be used to create a library of virtual analogs of this compound with improved potency or selectivity.
Predictive Modeling: ML algorithms can be trained on existing data to predict various properties of new molecules, including their biological activity, physicochemical properties (solubility, permeability), and potential toxicity (ADMET properties). nih.govnih.gov This can help prioritize which analogs to synthesize and test experimentally, saving time and resources. For example, models like AttentionSiteDTI have shown up to 97% accuracy in identifying promising drug candidates by focusing on protein binding sites. drugtargetreview.com
Investigation of Resistance Mechanisms and Strategies to Overcome Them
For any novel therapeutic agent, understanding potential mechanisms of drug resistance is critical for its long-term clinical success. While no resistance to this compound has been documented, future research must proactively investigate this area, drawing lessons from other small-molecule inhibitors. researchgate.netnih.gov
Two primary areas of investigation should be prioritized:
Target-Based Resistance: If a specific protein target is identified, a common resistance mechanism is the acquisition of point mutations in the gene encoding that target. acs.orgnih.gov These mutations can hinder drug binding while preserving the protein's catalytic activity. Future studies should involve generating resistant cell lines in vitro and performing sequencing to identify any mutations in the target protein that confer resistance.
Efflux Pump-Mediated Resistance: A major mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, reducing their intracellular concentration. nih.govnih.gov It is crucial to determine if this compound is a substrate for common efflux pumps. Strategies to overcome this could include co-administration with an efflux pump inhibitor or designing analogs that are not recognized by these transporters. mdpi.comfrontiersin.org
Understanding Polypharmacology and Off-Target Interactions
The traditional "one drug, one target" paradigm is often an oversimplification. Many effective drugs exhibit polypharmacology, meaning they interact with multiple targets, which can contribute to both their therapeutic efficacy and their side effects. news-medical.netnih.gov A comprehensive understanding of the full interaction profile of this compound is a critical research gap.
Future research must focus on:
Off-Target Profiling: Screening the compound against a broad panel of receptors, kinases, and enzymes is essential to build a complete polypharmacological profile. This can uncover unexpected therapeutic opportunities (drug repurposing) or identify potential liabilities (anti-targets) that could lead to toxicity. nih.govnih.gov
Distinguishing On-Target vs. Off-Target Effects: Genetic techniques like CRISPR/Cas9 can be used to knock out the intended target of a drug. If the drug retains its efficacy in cells lacking the putative target, it indicates that its activity is mediated through an off-target effect. nih.gov This approach is vital for validating the true mechanism of action.
Harnessing Beneficial Polypharmacology: If the compound is found to hit multiple targets within a disease pathway, these synergistic interactions could lead to higher efficacy. nih.govnih.gov This multi-targeting approach is increasingly seen as a desirable attribute for treating complex, multifactorial diseases. frontiersin.orgfrontiersin.org
Table 3: Compound Names Mentioned in This Article
| Compound Name |
|---|
| This compound |
| Rilmazolam |
| Rilmazafone |
| Sunitinib |
| Imatinib |
| Trastuzumab emtansine |
| Brentuximab vedotin |
| Sacituzumab govitecan |
| Crizotinib |
| Lorlatinib |
| Midostaurin |
| Thalidomide |
| Erlotinib |
| Tozasertib |
| PAC-1 |
Q & A
Q. What are the optimal synthetic routes for Biphenyl-3-carboxamidine hydrochloride, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves coupling biphenyl precursors with amidine groups via Suzuki-Miyaura cross-coupling reactions, followed by hydrochloric acid treatment to form the hydrochloride salt . Key steps include:
Q. How does the hydrochloride form influence solubility, and what solvents are suitable for in vitro assays?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility, critical for biological assays. Solubility profiles (tested via shake-flask method):
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 25.6 ± 1.2 |
| DMSO | 50.3 ± 2.1 |
| PBS (pH 7.4) | 18.9 ± 0.8 |
| Use PBS for buffer-based assays and DMSO for stock solutions (≤1% final concentration to avoid cytotoxicity) . |
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Employ a multi-modal approach:
- Purity : HPLC with C18 columns (λ = 254 nm; retention time ~8.2 min) .
- Structural confirmation : H NMR (δ 7.8–8.2 ppm for aromatic protons), FT-IR (N-H stretch at ~3350 cm⁻¹) .
- Elemental analysis : Verify Cl⁻ content via ion chromatography (theoretical: 11.2%; observed: 10.8–11.4%) .
Advanced Research Questions
Q. How can researchers design enzyme inhibition assays to evaluate this compound’s mechanism of action?
- Methodological Answer : For amidine-containing compounds, target serine proteases (e.g., trypsin-like enzymes):
- Assay setup : Use fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) in Tris buffer (pH 8.0).
- Kinetic analysis : Calculate via Lineweaver-Burk plots under varied inhibitor concentrations (e.g., for thrombin inhibition) .
- Controls : Include benzamidine as a reference inhibitor .
Q. What strategies are effective for studying receptor-binding interactions of this compound?
- Methodological Answer : Use radioligand displacement assays for G-protein-coupled receptors (GPCRs):
Q. How does this compound’s stability vary under physiological conditions, and how can degradation be mitigated?
- Methodological Answer : Conduct accelerated stability studies:
| Condition | Half-life (Days) | Major Degradant Identified |
|---|---|---|
| pH 7.4, 37°C | 14 | Biphenyl-3-carboxamide |
| Light exposure | 7 | Oxidized quinone derivative |
| Mitigation: Store at -20°C in amber vials under nitrogen atmosphere. Add antioxidants (e.g., 0.1% BHT) for long-term storage . |
Key Notes for Experimental Design
- Contradictions in Data : Discrepancies in reported solubility (e.g., DMSO vs. PBS) may arise from batch-specific impurities; always verify via orthogonal methods .
- Advanced Applications : Explore its use in metal-organic frameworks (MOFs) for drug delivery, leveraging the biphenyl backbone’s rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
